![molecular formula C32H32Cl2N4O6 B15125896 {4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl}acetic acid](/img/structure/B15125896.png)
{4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S)-nutlin carboxylic acid is a chiral compound with significant interest in the field of medicinal chemistry. It is known for its potential applications in cancer therapy due to its ability to inhibit the interaction between the p53 tumor suppressor protein and MDM2, a negative regulator of p53. This inhibition can lead to the activation of p53, promoting apoptosis in cancer cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-nutlin carboxylic acid typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the core structure: This involves the construction of the bicyclic core through a series of cyclization reactions.
Introduction of functional groups: Functional groups such as carboxylic acids are introduced through various organic reactions, including oxidation and substitution reactions.
Chiral resolution: The final step often involves the resolution of the racemic mixture to obtain the desired (4R,5S) enantiomer.
Industrial Production Methods
Industrial production of (4R,5S)-nutlin carboxylic acid may involve similar synthetic routes but on a larger scale. This includes optimizing reaction conditions to increase yield and purity, as well as employing advanced techniques such as continuous flow chemistry to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5S)-nutlin carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carboxylic acids.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Introduction of different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols.
Applications De Recherche Scientifique
(4R,5S)-nutlin carboxylic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in modulating protein-protein interactions, particularly in the context of cancer biology.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to activate p53 and induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
The primary mechanism of action of (4R,5S)-nutlin carboxylic acid involves the inhibition of the interaction between the p53 tumor suppressor protein and MDM2. By binding to MDM2, (4R,5S)-nutlin carboxylic acid prevents MDM2 from ubiquitinating and degrading p53. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis in cancer cells. The molecular targets involved include the p53 protein and the MDM2 protein, with the pathway primarily affecting the p53-MDM2 interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid:
Iminosugar idoBR1: A compound with anti-inflammatory properties isolated from cucumbers.
Uniqueness
(4R,5S)-nutlin carboxylic acid is unique due to its specific ability to inhibit the p53-MDM2 interaction, which is a critical pathway in cancer biology. This makes it a valuable compound for research and potential therapeutic applications in oncology.
Propriétés
Formule moléculaire |
C32H32Cl2N4O6 |
|---|---|
Poids moléculaire |
639.5 g/mol |
Nom IUPAC |
2-[4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C32H32Cl2N4O6/c1-19(2)44-26-16-24(43-3)12-13-25(26)31-35-29(20-4-8-22(33)9-5-20)30(21-6-10-23(34)11-7-21)38(31)32(42)37-15-14-36(18-28(40)41)27(39)17-37/h4-13,16,19,29-30H,14-15,17-18H2,1-3H3,(H,40,41) |
Clé InChI |
CYFZSMNCDNFMOG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[[2,5-Dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide](/img/structure/B15125821.png)
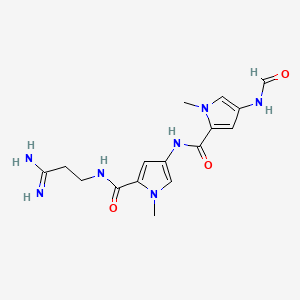
![2-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylheptane-2,3-diol](/img/structure/B15125846.png)


![2-[(2-Amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B15125861.png)

![N-[4-[2-(tert-butylcarbamoyl)phenyl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B15125873.png)
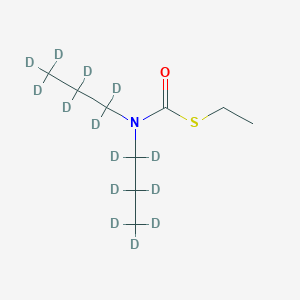
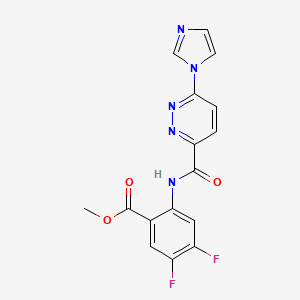
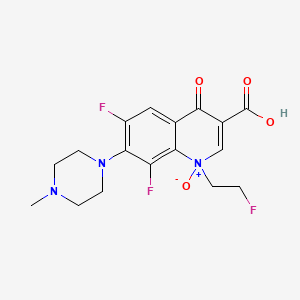
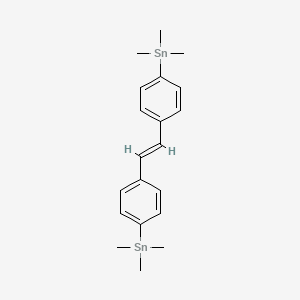
![trans-(+/-)-Dihydro-3,4-bis[[3-Methoxy-4-(phenylMethoxy)phenyl]Methyl]-2(3H)-furanone](/img/structure/B15125905.png)
![[1-[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate](/img/structure/B15125911.png)
